cis-Hydrindane

説明

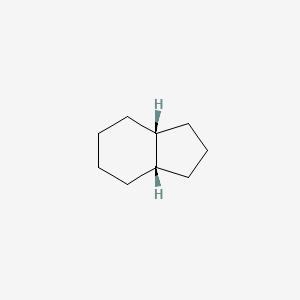

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNAKTVFSZAFA-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020887 | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-51-3, 3296-50-2 | |

| Record name | rel-(3aR,7aS)-Octahydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indene, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDRO-1H-INDENE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SZ801C84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Stereochemistry of cis-Hydrindane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hydrindane, a saturated bicyclic hydrocarbon with the systematic name cis-bicyclo[4.3.0]nonane, forms the core scaffold of numerous natural products, including steroids and terpenoids. Its rigid, three-dimensional structure and the stereochemical nuances arising from the fusion of a cyclohexane and a cyclopentane ring make it a crucial moiety in medicinal chemistry and drug development. Understanding the fundamental structure, stereochemistry, and conformational dynamics of the this compound core is paramount for the rational design of novel therapeutics with specific pharmacological profiles. This technical guide provides a comprehensive overview of the basic structure, stereochemistry, conformational analysis, and key physicochemical properties of this compound.

Basic Structure and Isomerism

Hydrindane exists as two diastereomers: this compound and trans-hydrindane. The isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). In this compound, these two hydrogen atoms are on the same side of the molecule, resulting in a "V" shaped structure. In contrast, in trans-hydrindane, they are on opposite sides. This guide focuses exclusively on the cis isomer.

The fundamental structure of this compound consists of a cyclohexane ring fused to a cyclopentane ring. The fusion of the two rings introduces significant conformational constraints compared to their monocyclic counterparts.

Stereochemistry and Conformational Analysis

The cis-fusion of the two rings in hydrindane allows for conformational flexibility, primarily through the ring inversion of the six-membered ring. This results in two principal, energetically distinct chair-like conformations, often referred to as the "steroid-like" and "non-steroid-like" conformers. Computational studies, such as those employing Molecular Mechanics (MM2) force fields, have been instrumental in elucidating the relative stabilities and geometries of these conformers, particularly for substituted hydrindane derivatives like hydrindanones.[1][2]

Conformational Isomers

The two primary conformations of this compound arise from the ring flip of the cyclohexane moiety. These conformers are in dynamic equilibrium, and their relative populations are determined by their steric energies.

-

"Steroid-like" Conformer (more stable): In this conformation, the cyclohexane ring adopts a chair form where the cyclopentane ring is fused via one axial and one equatorial bond. This arrangement is generally considered to be the more stable of the two.

-

"Non-steroid-like" Conformer (less stable): Following a ring flip of the cyclohexane ring, the cyclopentane ring becomes fused via a different combination of axial and equatorial bonds. This conformation is typically higher in energy.

The energy difference between these conformers is relatively small, allowing for rapid interconversion at room temperature. For substituted cis-hydrindanes, the position and nature of the substituents can significantly influence the conformational equilibrium.

Ring Inversion

Quantitative Structural Data

Precise geometric parameters for the conformers of this compound are best obtained from computational chemistry studies, such as Density Functional Theory (DFT) calculations. While experimental data from techniques like gas-phase electron diffraction for the parent molecule is scarce, computational models provide reliable estimates of bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for the "Steroid-like" Conformer of this compound (Illustrative Data)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (cyclohexane) | 1.53 - 1.54 |

| C-C (cyclopentane) | 1.54 - 1.55 |

| C-H | 1.09 - 1.10 |

| Bond Angles (degrees) | |

| C-C-C (cyclohexane) | 110 - 112 |

| C-C-C (cyclopentane) | 104 - 106 |

| H-C-H | 107 - 109 |

| Dihedral Angles (degrees) | |

| C-C-C-C (cyclohexane) | ±55 to ±60 |

| C-C-C-C (cyclopentane) | 0 to ±45 |

Note: These are typical values derived from computational models and may vary depending on the level of theory and basis set used.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are a direct reflection of its structure and conformational dynamics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| CAS Number | 4969-42-2 |

| Appearance | Colorless liquid |

Table 3: Experimental Spectroscopic Data for this compound

| Parameter | Value |

| ¹H NMR (ppm) | |

| Bridgehead Protons | ~1.8 - 2.2 |

| Methylene Protons | ~1.2 - 1.7 |

| ¹³C NMR (ppm) | |

| Bridgehead Carbons | ~40 - 45 |

| Methylene Carbons | ~25 - 35 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of indane or indene. The cis isomer is generally the major product due to the syn-addition of hydrogen from the catalyst surface.

Protocol: Catalytic Hydrogenation of Indane to this compound

-

Reactants and Catalyst: Indane is used as the substrate. A platinum or palladium-based catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is typically employed.

-

Solvent: A non-polar, aprotic solvent such as hexane or ethanol is suitable for this reaction.

-

Reaction Conditions: The reaction is carried out in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator). The vessel is charged with indane, the solvent, and the catalyst.

-

Hydrogenation: The apparatus is flushed with hydrogen gas and then pressurized to a typical pressure of 50-100 psi. The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Monitoring and Workup: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-hydrindane, can be purified by fractional distillation to isolate the cis isomer.

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and conceptual aspects of this compound.

Conclusion

The this compound framework represents a fundamental and recurring structural motif in a vast array of biologically active molecules. Its stereochemistry and conformational preferences are key determinants of molecular shape and, consequently, biological function. This technical guide has provided a detailed overview of the core structural features, conformational dynamics, and key physicochemical data of this compound. A thorough understanding of these principles is essential for professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the design and synthesis of novel molecules with tailored properties and enhanced therapeutic potential.

References

Conformational Analysis of the cis-Hydrindane Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrindane ring system, a bicyclo[4.3.0]nonane, is a fundamental structural motif present in a vast array of natural products, including steroids and terpenoids, and serves as a crucial scaffold in medicinal chemistry. The cis-fusion of the five- and six-membered rings imparts significant conformational flexibility to the molecule, which in turn governs its reactivity, biological activity, and physicochemical properties. A thorough understanding of the conformational landscape of cis-hydrindane is therefore paramount for the rational design of novel therapeutics and the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of the conformational preferences of the this compound ring system. It summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual representations of the conformational dynamics.

Conformational Equilibria of this compound

The this compound system exists as a dynamic equilibrium between two principal chair-envelope conformations. This equilibrium is analogous to the chair-flipping process in cis-decalin. The two primary conformers are often referred to as the "steroid" and "non-steroid" forms. In the unsubstituted this compound, these two conformations are enantiomeric and thus possess equal energy. However, the introduction of substituents lifts this degeneracy, leading to a preference for the conformer that minimizes steric interactions.

The "steroid" conformation is characterized by the six-membered ring adopting a chair conformation and the five-membered ring an envelope conformation, resembling the C/D ring fusion in steroids. The "non-steroid" conformation also consists of a chair and an envelope but with a different spatial arrangement of the rings relative to each other. The interconversion between these two forms involves a low-energy barrier, resulting in a rapid equilibrium at room temperature.

The following diagram illustrates the conformational equilibrium of the this compound ring system.

Quantitative Conformational Analysis

The relative stability of the conformers of substituted cis-hydrindanes can be quantified through experimental and computational methods. Base-catalyzed isomerization experiments, coupled with spectroscopic analysis, and molecular mechanics calculations are commonly employed techniques.

The tables below summarize quantitative data for the conformational analysis of various substituted cis-hydrindanone derivatives. It is important to note that the presence of the carbonyl group and other substituents significantly influences the conformational preferences compared to the parent, unsubstituted this compound.

| Compound | Isomerization Conditions | Equilibrium Ratio (cis:trans) | More Stable Isomer | Calculated Energy Difference (kcal/mol) | Reference |

| 1-Hydrindanone | Base-catalyzed | 3:1 | cis | 0.4 (trans more stable by MM2) | [1] |

| 2-Methyl-1-hydrindanone | Base-catalyzed | - | trans favored | - | [1] |

| 4-Hydrindanone | Base-catalyzed | 76:24 | cis | 0.5 (trans more stable by MM2) | [1] |

| 7a-Methyl-4-hydrindanone | Base-catalyzed | - | cis | 4.5 | [1] |

| 4-Hydroxy-1-hydrindanone | K2CO3, MeOH, reflux | 69:31 | cis | 0.5 (cis more stable by experiment) | [1] |

| 3,3-Dimethyl-1-hydrindanone | - | - | trans | - | [1] |

| Tricyclic ketone (cyclobutane fused) | Base-catalyzed | 94:6 | cis | 4.1 | [1] |

| Conformer Comparison (cis-isomers) | Method | Energy Difference (kcal/mol) | More Stable Conformer | Reference |

| 1-Hydrindanone (17c-s vs 17c-n) | MM2 | 1.0 | 17c-n (non-steroid) | [1] |

Experimental Protocols

Base-Catalyzed Isomerization for Equilibrium Studies

This protocol is used to determine the thermodynamic stability of epimerizable hydrindanone derivatives.

Objective: To establish the equilibrium ratio between cis and trans isomers of a hydrindanone by base-catalyzed epimerization at the carbon alpha to the carbonyl group.

Materials:

-

Hydrindanone derivative (either cis, trans, or a mixture)

-

Anhydrous methanol (MeOH)

-

Potassium carbonate (K2CO3), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Gas chromatograph (GC) with a suitable column for isomer separation

-

NMR spectrometer

Procedure:

-

Dissolve a known quantity of the hydrindanone derivative in anhydrous methanol in a round-bottom flask under an inert atmosphere. The concentration should be suitable for GC and/or NMR analysis.

-

Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 to 0.5 equivalents).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., every few hours). Quench the aliquot with a weak acid (e.g., dilute HCl) to neutralize the base and stop the isomerization.

-

Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and carefully remove the solvent.

-

Analyze the isomeric ratio of the residue by GC. The equilibrium is reached when the ratio of isomers remains constant over several time points.

-

Confirm the structures of the isomers and the final equilibrium ratio using ¹H and ¹³C NMR spectroscopy, including 2D techniques like NOESY to establish stereochemistry.

The following diagram outlines the workflow for determining isomer stability via base-catalyzed isomerization.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the conformation of this compound derivatives in solution.

Objective: To determine the preferred conformation and the ratio of conformers at equilibrium using ¹H and ¹³C NMR spectroscopy.

Key Parameters:

-

Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the conformation. For instance, axial and equatorial protons in the six-membered ring will have different chemical shifts.

-

Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles and thus the ring conformation can be inferred.

-

Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation.

Procedure:

-

Prepare a solution of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl3, C6D6, or DMSO-d6) at a concentration appropriate for the spectrometer.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

Perform 2D NMR experiments, including COSY (to identify coupled protons), HSQC (to correlate protons with their attached carbons), and NOESY (to identify through-space interactions).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative populations of different conformers if they are slowly interconverting on the NMR timescale.

-

Measure the coupling constants from the ¹H NMR spectrum. Use these values in the Karplus equation to estimate dihedral angles.

-

Analyze the NOESY spectrum to identify key spatial proximities that differentiate the possible conformations. For example, NOEs between axial protons on the same face of the ring system.

-

For variable-temperature NMR studies, acquire spectra at different temperatures to observe changes in chemical shifts, coupling constants, and signal coalescence, which can provide information about the thermodynamics and kinetics of the conformational equilibrium.

Computational Modeling

Molecular mechanics and quantum mechanical calculations are invaluable for predicting the geometries, energies, and other properties of different conformers.

Objective: To calculate the relative energies and geometries of the possible conformations of a this compound derivative.

General Workflow:

-

Conformational Search: Generate a comprehensive set of possible conformations using a systematic or stochastic search algorithm (e.g., CREST).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory. For initial screening, a molecular mechanics force field (e.g., MMFF or AMBER) can be used. For more accurate results, density functional theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G*) are recommended.

-

Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory if necessary.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Boltzmann Analysis: Use the calculated Gibbs free energies to determine the relative populations of the conformers at a given temperature using the Boltzmann distribution.

-

Property Calculation: Predict NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data for validation.

The following diagram illustrates a general computational workflow for conformational analysis.

Conclusion

The conformational analysis of the this compound ring system is a complex but essential aspect of stereochemistry with significant implications for drug design and natural product synthesis. The inherent flexibility of the cis-fused rings leads to a dynamic equilibrium between at least two low-energy conformations. The position of this equilibrium is highly sensitive to the substitution pattern on the ring system. A combination of experimental techniques, particularly NMR spectroscopy and isomerization studies, along with computational modeling, provides a powerful approach to comprehensively characterize the conformational landscape of these important molecules. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound-containing compounds.

References

Thermodynamic stability of cis-hydrindane isomers

An In-depth Technical Guide on the Thermodynamic Stability of cis-Hydrindane Isomers

Introduction

Hydrindane, or bicyclo[4.3.0]nonane, is a fundamental bicyclic hydrocarbon that forms the core structure of many important natural products, including steroids and certain alkaloids. The fusion of the six-membered and five-membered rings can result in two diastereomers: this compound and trans-hydrindane. The stereochemistry of this ring junction profoundly influences the molecule's three-dimensional shape, and consequently its physical, chemical, and biological properties. While it is a generally held belief that the cis-fused isomers of hydrindanones are thermodynamically more stable than their trans counterparts, extensive research has revealed that this is not a universal rule.[1][2] The relative stability is highly dependent on the substitution pattern and the conformational dynamics of the ring system.[3]

This technical guide provides a comprehensive overview of the thermodynamic stability of this compound isomers, with a particular focus on substituted hydrindanone derivatives. It presents quantitative data from experimental and computational studies, details the experimental protocols used for these determinations, and visualizes the key conformational relationships.

Conformational Analysis of this compound

Unlike the conformationally rigid trans-hydrindane, which exists in a single, relatively strain-free chair-chair conformation, this compound is flexible and can exist in two principal chair-chair conformations.[1][4] These are often referred to as the "steroid" and "non-steroid" conformers. The molecule will adopt whichever of these two conformations is energetically more stable.[1][4] The equilibrium between these conformers is a critical factor in determining the overall stability of a given this compound derivative.

The primary source of instability in cis-fused systems compared to trans-fused systems arises from steric strain, specifically from gauche-butane interactions.[5][6] In cis-decalin, a related and well-studied system, the cis isomer is less stable than the trans isomer due to three additional gauche-butane interactions, amounting to approximately 2.7 kcal/mol of strain.[6] However, in the hydrindane system, the five-membered ring introduces some flattening, which can alter these torsional strains.[5]

The presence of substituents can dramatically shift the conformational equilibrium and even invert the relative stability of the cis and trans isomers.[3]

Quantitative Stability Data

The relative thermodynamic stabilities of various cis- and trans-hydrindanone isomers have been determined through base-catalyzed isomerization experiments.[3] In these experiments, either the cis or trans isomer is treated with a base, which allows for epimerization at the carbon atom alpha to the carbonyl group, leading to a thermodynamic equilibrium mixture of the two isomers. The ratio of the isomers at equilibrium directly reflects their relative Gibbs free energy difference (ΔG°).

The following tables summarize the equilibrium ratios and, where available, the calculated energy differences for a range of substituted hydrindanones.

Table 1: Relative Stabilities of Substituted 1-Hydrindanones

| Compound | Substituents | Equilibrium Ratio (cis:trans) | Calculated Energy Difference (kcal/mol) | More Stable Isomer | Reference |

| 17 | Unsubstituted | 3:1 | -0.4 (trans favored) | cis (experimental) | [1][4] |

| 19 | Methylated | 25:75 and 18:82 | - | trans | [1][4] |

| 22 | Diastereoisomer | 56:44 | 2.5 (cis favored) | cis | [4] |

| 23 | Diastereoisomer | 100:0 | - | cis | [4] |

| 24 | tert-Butyl substituted | 100:0 | - | cis | [4] |

Table 2: Relative Stabilities of Substituted 4-Hydrindanones

| Compound | Substituents | Equilibrium Ratio (cis:trans) | Calculated Energy Difference (kcal/mol) | More Stable Isomer | Reference |

| 4 | Isopropyl substituted | 61:39 | - | cis | [3] |

| 5 | - | 99:1 | - | cis | [3] |

| 6 | Unsubstituted | 76:24 | 0.5 (trans favored) | cis (experimental) | [3] |

| 14 | - | Yielded trans from cis | 1.7 (trans favored) | trans | [3][4] |

Table 3: Relative Stabilities of 4-Hydroxy-1-hydrindanones

| Compound | Substituents | Equilibrium Ratio (cis:trans) | Calculated Energy Difference (kcal/mol) | More Stable Isomer | Reference |

| 26 | - | cis favored | 0.8 (trans favored) | cis (experimental) | [1][3] |

| 27 | Diastereoisomer | 69:31 | 0.5 (cis favored) | cis | [1][3] |

Note: The calculated energy differences are often derived from Molecular Mechanics (MM2) calculations and can sometimes contradict the experimental findings.[1][3]

Experimental Protocols

The primary experimental method for determining the relative thermodynamic stabilities of hydrindanone isomers is base-catalyzed equilibration .

Objective: To establish a thermodynamic equilibrium between the cis and trans isomers to determine their relative populations, and thus their relative stabilities.

General Procedure:

-

Sample Preparation: A pure sample of either the cis or trans hydrindanone isomer is dissolved in a suitable solvent, typically an alcohol such as methanol (MeOH).

-

Base Addition: A catalytic amount of a base is added to the solution. A common choice is potassium carbonate (K₂CO₃).[3]

-

Equilibration: The reaction mixture is heated under reflux for a sufficient period to ensure that equilibrium is reached. This is often carried out overnight.[3] The elevated temperature provides the necessary activation energy for the interconversion of the isomers.

-

Work-up: After cooling, the reaction mixture is neutralized, and the organic products are extracted using a suitable solvent. The solvent is then removed to yield the equilibrium mixture of the isomers.

-

Analysis: The ratio of the cis and trans isomers in the equilibrium mixture is determined using an analytical technique, most commonly Gas Chromatography (GC).[1]

-

Structural Confirmation: The identities of the isomers in the mixture are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful for unambiguously establishing the stereochemistry of the ring junction.[1]

Visualizations

The following diagrams illustrate the key conformational relationships in the this compound system.

Caption: Conformational equilibrium of this compound.

Caption: Experimental workflow for determining isomer stability.

Conclusion

The thermodynamic stability of this compound isomers is a nuanced subject, defying simple generalizations. While the parent this compound is less stable than the trans isomer, the introduction of substituents, particularly in hydrindanone systems, can reverse this trend.[1][3] The flexibility of the cis-fused system, allowing it to adopt the most stable of its two chair-chair conformations, plays a crucial role in accommodating the steric demands of various substitution patterns.

Experimental determination of equilibrium constants through base-catalyzed isomerization remains the definitive method for assessing the relative stabilities of these isomers.[3] While computational methods like MM2 provide valuable insights, they must be interpreted with caution as they can sometimes fail to accurately predict the experimental outcomes.[1][3] A thorough understanding of the interplay between conformational flexibility, steric strain, and substituent effects is essential for researchers and drug development professionals working with molecules containing the hydrindane scaffold.

References

- 1. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative stability of cis- and trans-hydrindanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Properties of cis-Hydrindane Derivatives

The this compound ring system, a bicyclo[4.3.0]nonane scaffold, is a prevalent structural motif in a multitude of natural products, including steroids, terpenoids, and alkaloids, which exhibit significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.[1] The stereochemical arrangement of this fused ring system profoundly influences its biological function, making its precise structural elucidation a critical aspect of natural product synthesis and drug discovery. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the characterization and conformational analysis of this compound derivatives. This guide provides a comprehensive overview of the spectroscopic properties of these compounds, detailed experimental protocols, and visual workflows to aid in their analysis.

Data Presentation: Spectroscopic Data of this compound Derivatives

The following tables summarize key spectroscopic data for representative this compound derivatives. It is important to note that specific values can vary based on substitution patterns, solvent, and instrument parameters.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent/Frequency |

| This compound | Bridgehead (C3a-H, C7a-H) | 1.80-2.00 (m) | - | CDCl₃ |

| Cyclohexane ring (CH₂) | 1.20-1.80 (m) | - | CDCl₃ | |

| Cyclopentane ring (CH₂) | 1.20-1.80 (m) | - | CDCl₃ | |

| cis-Hydrindan-4-one | H-5α | 2.55 (ddd) | J = 13.0, 5.0, 2.5 | CDCl₃ |

| H-5β | 2.15 (m) | - | CDCl₃ | |

| H-7a | 2.40 (m) | - | CDCl₃ | |

| cis-3-Methylbicyclo[4.3.0]non-3-ene | Ring Junction | - | - | CDCl₃ |

| Methyl (CH₃) | 1.65 (s) | - | CDCl₃ |

Note: Data is compiled from various sources and serves as a representative example. Specific assignments often require 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |

| This compound | C1, C6 | 31.0 | CDCl₃ |

| C2, C5 | 26.5 | CDCl₃ | |

| C3, C4 | 25.0 | CDCl₃ | |

| C3a, C7a (Bridgehead) | 42.5 | CDCl₃ | |

| C7, C8 | 34.0 | CDCl₃ | |

| cis-3-Methylbicyclo[4.3.0]non-3-ene | C1 | 36.82 | CDCl₃ |

| C6 | 35.77 | CDCl₃ | |

| cis-Hydrindan-4-one | C=O | 212.0 | CDCl₃ |

| C-7a | 52.5 | CDCl₃ | |

| C-3a | 45.0 | CDCl₃ |

Note: The chemical shifts of the ring junction carbons in cis-fused systems are typically more shielded (appear at a lower ppm) compared to their trans counterparts.

Table 3: Characteristic IR Absorption Frequencies for Functionalized cis-Hydrindanes

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane C-H | Stretch | 2850-2960 | Strong |

| Alkane CH₂ | Scissoring | ~1450 | Medium |

| Ketone C=O | Stretch | 1705-1725 (in a six-membered ring) | Strong |

| 1740-1750 (in a five-membered ring) | Strong | ||

| Alcohol O-H | Stretch (Hydrogen-bonded) | 3200-3500 | Strong, Broad |

| Alcohol C-O | Stretch | 1000-1300 | Strong |

| Alkene C=C | Stretch | 1630-1680 | Weak to Medium |

| Alkene =C-H | Stretch | 3000-3100 | Medium |

Note: The exact frequency of the carbonyl stretch can provide clues about the ring size and substitution.[2]

Table 4: Common Mass Spectral Fragmentation Patterns of cis-Hydrindanone Derivatives

| Derivative Type | Fragmentation Pathway | Key Fragment Ions (m/z) | Notes |

| cis-Hydrindanone | α-cleavage | [M-C₂H₅]⁺, [M-C₃H₇]⁺ | Cleavage of bonds adjacent to the carbonyl group is a common pathway for ketones.[3] |

| McLafferty Rearrangement | Varies with substitution | Requires a γ-hydrogen atom. | |

| Substituted cis-Hydrindanes | Loss of substituent | [M-R]⁺ (where R is the substituent) | A simple cleavage of the substituent. |

| Ring fragmentation | [M-C₂H₄]⁺, [M-C₃H₆]⁺, etc. | Complex rearrangements and fragmentations of the bicyclic core. |

Note: The fragmentation of cyclic systems can be complex, and detailed analysis often requires high-resolution mass spectrometry and comparison with known compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and stereochemical assignment of this compound derivatives.

Materials:

-

NMR spectrometer (300 MHz or higher recommended)

-

High-quality 5 mm NMR tubes[4]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[5]

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pasteur pipettes

-

Sample vial

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For a solid sample, accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[5]

-

For a liquid sample, use a clean pipette to transfer an appropriate amount into the vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5] Ensure the chosen solvent fully dissolves the sample.[4]

-

If an internal standard is required, it can be added directly to the solvent.

-

Cap the vial and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube. If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette.[5]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire a standard single-pulse spectrum. Ensure the spectral width covers all expected proton signals. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.[6]

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to yield a spectrum with single lines for each unique carbon.[7]

-

Acquire 2D NMR spectra as needed for complete structural assignment. Key experiments include:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments in cyclic systems.[8]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling constants (J values) in the ¹H NMR spectrum to deduce connectivity and stereochemical relationships.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a this compound derivative.

Method 1: Attenuated Total Reflectance (ATR) for Solids or Liquids

Materials:

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or a few drops of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Method 2: Thin Film for Soluble Solids or Liquids

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Volatile solvent (e.g., dichloromethane or acetone)

Procedure:

-

If the sample is a soluble solid, dissolve a small amount in a few drops of a volatile solvent.

-

Using a Pasteur pipette, apply a drop of the liquid sample or the solution to the center of one salt plate.

-

If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the second salt plate on top.

-

Place the assembled salt plates in the sample holder of the spectrometer and acquire the spectrum.

-

After the measurement, clean the salt plates with a suitable solvent and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of volatile this compound derivatives.

Materials:

-

GC-MS instrument

-

Appropriate GC column (e.g., a non-polar capillary column like a DB-5ms)[10]

-

Volatile organic solvent (e.g., dichloromethane, hexane)[10]

-

GC vials with caps

-

Syringe for injection (if using manual injection)

-

Derivatizing agent (if necessary, e.g., for compounds with polar functional groups)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a suitable volatile solvent.[10]

-

Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[10]

-

Transfer the solution to a GC vial.

-

For compounds with polar functional groups (e.g., alcohols, amines) that are not sufficiently volatile, derivatization may be required. A common method is silylation, which converts polar -OH and -NH groups into less polar and more volatile trimethylsilyl (TMS) ethers or esters.[11]

-

-

GC-MS Analysis:

-

Set the GC parameters. A typical temperature program might be:

-

Injector Temperature: 250-280 °C

-

Initial Oven Temperature: 50-80 °C, hold for 1-2 minutes

-

Temperature Ramp: 10-20 °C/min to 280-300 °C

-

Final Hold: 5-10 minutes

-

-

Set the MS parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment libraries.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the data.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound(s) of interest.

-

Examine the mass spectrum corresponding to the chromatographic peak of the this compound derivative.

-

Identify the molecular ion peak (M⁺), if present, to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. Compare the observed fragments with known fragmentation pathways for cyclic ketones and related structures.[12]

-

Visualization of Workflows and Logical Relationships

Workflow for Spectroscopic Analysis

Caption: General workflow for the analysis of a this compound derivative.

Logical Relationships in 2D NMR Analysis

Caption: Using 2D NMR to assign the structure of a this compound.

Common Mass Spectral Fragmentation Pathway

Caption: Alpha-cleavage fragmentation of a cis-hydrindanone in MS.

References

- 1. researchgate.net [researchgate.net]

- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. mdpi.com [mdpi.com]

- 12. chemguide.co.uk [chemguide.co.uk]

The Enduring Core: A Technical Guide to Natural Products Featuring the cis-Hydrindane Framework

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane motif, a fused bicyclic system comprising a cyclopentane and a cyclohexane ring with a cis-ring junction, represents a privileged scaffold in the realm of natural products. Its prevalence across a diverse array of chemical classes, including terpenoids, steroids, and alkaloids, underscores its evolutionary selection as a core structure for biologically active molecules. This technical guide provides an in-depth exploration of representative natural products containing the this compound framework, focusing on their biological activities, mechanisms of action, and the experimental methodologies underpinning their discovery and characterization.

Representative this compound Natural Products: A Quantitative Overview

The biological significance of the this compound core is exemplified by the potent and varied activities of its containing natural products. Below is a summary of key quantitative data for three representative compounds: Coriamyrtin, Fawcettimine, and Waihoensene.

| Natural Product | Class | Source Organism(s) | Biological Activity | Quantitative Data (IC50) | Target Cell Line/Receptor |

| Coriamyrtin | Picrotoxane Sesquiterpenoid | Coriaria species | Neurotoxin (Convulsant) | ~50 µM[1] | GABA-A Receptor Antagonist |

| Fawcettimine | Lycopodium Alkaloid | Lycopodium species | Cytotoxicity, Acetylcholinesterase Inhibition | 17.83 µL (Lycopodium clavatum 200C extract)[2] | HCT116 (Colon Carcinoma) |

| Waihoensene | Diterpenoid | Podocarpus totara var. waihoensis | Anti-inflammatory | Not yet reported | - |

Table 1: Quantitative Biological Data of Representative this compound Natural Products. This table summarizes the class, source, biological activity, and available quantitative data for Coriamyrtin, Fawcettimine, and Waihoensene.

In-Depth Analysis of Representative Compounds

Coriamyrtin: A Potent Neurotoxin Targeting GABA-A Receptors

Coriamyrtin, a picrotoxane sesquiterpenoid isolated from plants of the Coriaria genus, is a well-documented neurotoxin that induces convulsions[3][4]. Its mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system[4]. By blocking the chloride ion influx mediated by GABA, Coriamyrtin leads to neuronal hyperexcitability and seizures.

The signaling pathway affected by Coriamyrtin is central to inhibitory neurotransmission.

Fawcettimine: A Lycopodium Alkaloid with Cytotoxic and Neuromodulatory Potential

Fawcettimine is a representative member of the Lycopodium alkaloids, a complex family of nitrogen-containing natural products known for their intricate polycyclic structures and diverse biological activities. Extracts containing Lycopodium alkaloids, such as those from Lycopodium clavatum, have demonstrated cytotoxic effects against various cancer cell lines. For instance, a homeopathic preparation of Lycopodium clavatum 200C exhibited an IC₅₀ of 17.83 µL against HCT116 human colorectal carcinoma cells[2]. The mechanism of this cytotoxicity is believed to involve the induction of apoptosis, potentially through the activation of caspase-3 and modulation of the Bcl-2 protein family[5][6][7].

The pro-apoptotic signaling cascade potentially modulated by Lycopodium alkaloids is a cornerstone of cancer biology.

Waihoensene: A Structurally Complex Diterpene with Potential Anti-inflammatory Activity

Waihoensene is a tetracyclic diterpene isolated from the New Zealand native plant Podocarpus totara var. waihoensis. Its intricate structure, featuring an all-cis-fused [6.5.5.5] backbone with six contiguous stereocenters, has made it a challenging target for total synthesis[8][9][10]. While specific biological activities for waihoensene have not been extensively reported, many diterpenes are known to possess anti-inflammatory properties. A plausible mechanism for such activity is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

The NF-κB signaling cascade is a critical pathway in inflammation and a common target for anti-inflammatory drug discovery.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research in natural product chemistry. The following sections outline generalized protocols for the isolation, structure elucidation, and bioactivity assessment of this compound-containing natural products.

Isolation and Purification of Picrotoxane Sesquiterpenoids from Coriaria Species

This protocol is adapted from methodologies used for the isolation of picrotoxane sesquiterpenoids, such as coriamyrtin[11][12].

1. Plant Material and Extraction:

-

Air-dried and powdered plant material (e.g., root barks of Coriaria nepalensis) is extracted exhaustively with a suitable solvent system, such as 95% ethanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

3. Chromatographic Separation:

-

The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to repeated column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Final Purification:

-

Fractions containing the target compounds are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure picrotoxane sesquiterpenoids.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of novel natural products. A combination of 1D and 2D NMR experiments is employed to establish the connectivity and stereochemistry of the molecule.

1. Sample Preparation:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

2. 1D NMR Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry, including the cis-fusion of the hydrindane ring.

4. Data Analysis:

-

The collective data from these experiments are pieced together to propose the planar structure and relative stereochemistry of the natural product. For waihoensene, extensive NMR analyses were crucial for its structural determination[8].

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture:

-

Cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media and conditions.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

-

The cells are treated with various concentrations of the test compound (e.g., a Lycopodium alkaloid extract) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

4. MTT Addition:

-

After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Measurement:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

Natural products containing the this compound framework represent a rich source of structurally diverse and biologically potent molecules. The examples of Coriamyrtin, Fawcettimine, and Waihoensene highlight the broad spectrum of activities, from neurotoxicity to potential anticancer and anti-inflammatory effects. A thorough understanding of their mechanisms of action, facilitated by detailed experimental protocols and quantitative bioassays, is paramount for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to exploring the vast potential of this remarkable natural product scaffold.

References

- 1. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. verjournal.com [verjournal.com]

- 3. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coriamyrtin - Wikipedia [en.wikipedia.org]

- 5. Evaluation of potential anti‐cancer activity of cationic liposomal nanoformulated Lycopodium clavatum in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 7. The apoptotic effect of the Lycopodium clavatum extracts on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of the Diterpene Waihoensene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Total Synthesis of the Diterpene Waihoensene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The cis-Hydrindane Core: A Scaffold for Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane motif, a fused bicyclic system comprising a cyclopentane and a cyclohexane ring with a cis-ring junction, is a privileged scaffold in medicinal chemistry. Its prevalence in a diverse array of natural products, including terpenoids, steroids, and alkaloids, underscores its evolutionary selection as a core structure for molecules with potent and varied biological activities. This guide provides a comprehensive overview of the biological activities of molecules containing the this compound core, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.

Overview of Biological Activities

Molecules incorporating the this compound framework exhibit a broad spectrum of pharmacological effects, ranging from neurotoxicity to anticancer and anti-inflammatory properties. This diversity arises from the rigid, three-dimensional structure of the scaffold, which allows for the precise spatial orientation of functional groups, enabling specific interactions with biological targets.

Quantitative Biological Activity Data

The following table summarizes the quantitative biological activity data for representative natural products containing a this compound core.

| Compound | Biological Activity | Target/Assay | IC50/EC50 | Reference |

| Picrotoxin | Neurotoxicity | GABA-A Receptor Antagonism | ~0.6 µM | [1] |

| Coriamyrtin | Neurotoxicity | GABA-A Receptor Antagonism | Not specified | [2] |

| Dendrobine | Antiviral | Influenza A/FM-1/1/47 (H1N1) | 3.39 ± 0.32 µg/mL | [3] |

| Antiviral | Influenza A/Puerto Rico/8/34 H274Y (H1N1) | 2.16 ± 0.91 µg/mL | [3] | |

| Antiviral | Influenza A/Aichi/2/68 (H3N2) | 5.32 ± 1.68 µg/mL | [3] | |

| Bakkenolide G | Anti-inflammatory | PAF-induced platelet aggregation | 5.6 ± 0.9 µM | [4] |

| Anti-inflammatory | [3H]PAF binding to platelets | 2.5 ± 0.4 µM | [4] | |

| Illudin S | Anticancer | Myeloid and T-lymphocyte leukemia cells | 6-11 nM | [5][6] |

| Anticancer | HL60 human leukemia cells (2-h exposure) | 11 nM (2.9 ng/ml) | [7][8] | |

| Dehydroilludin M | Anticancer | MV522 lung carcinoma xenograft | Effective in vivo | [9] |

Key Signaling Pathways and Mechanisms of Action

Neurotoxicity via GABA-A Receptor Antagonism

Several this compound-containing natural products, most notably picrotoxin and coriamyrtin, exert their potent neurotoxic effects by acting as non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2][10] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

Upon binding of the inhibitory neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential. Picrotoxin and related compounds are thought to bind within the pore of the ion channel, physically blocking the flow of chloride ions and thereby preventing the inhibitory action of GABA.[10] This disinhibition of neuronal activity leads to hyperexcitability, convulsions, and, at high doses, death.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The anti-inflammatory properties of some this compound derivatives are linked to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes. Certain bioactive compounds can interfere with this pathway, for example, by inhibiting the degradation of IκBα, thereby preventing NF-κB translocation and reducing the inflammatory response.

Experimental Protocols

GABA-A Receptor Antagonism Assay (Electrophysiology)

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to assess the antagonist activity of a compound at the GABA-A receptor.

Materials:

-

Xenopus laevis oocytes expressing the desired GABA-A receptor subunits.

-

Recording solution (e.g., Ringer's solution).

-

GABA stock solution.

-

Test compound stock solution.

-

Two-electrode voltage-clamp amplifier and data acquisition system.

Procedure:

-

Place a GABA-A receptor-expressing oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential of -70 mV.

-

Establish a baseline current by perfusing with the recording solution.

-

Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control current response.

-

Wash out the GABA with the recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with the test compound at various concentrations for a defined period.

-

Co-apply the same concentration of GABA with the test compound and record the current response.

-

Wash out the compounds and allow for recovery.

-

Repeat steps 6-8 for a range of test compound concentrations.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a concentration-response curve.[1][11][12]

NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of NF-κB to screen for inhibitors.

Materials:

-

A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages).

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., TNF-α or LPS).

-

Test compound.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow the cells to express the plasmids for 24-48 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB transcriptional activity relative to the stimulated control and determine the IC50 value.[13][14]

In Vivo Tumor Angiogenesis Assay (Zebrafish Xenograft Model)

This in vivo assay utilizes the transparent zebrafish embryo to visualize and quantify tumor-induced angiogenesis.

Materials:

-

Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)).

-

Fluorescently labeled human cancer cells.

-

Microinjection apparatus.

-

Test compound.

-

Fluorescence microscope.

Procedure:

-

Culture and label human cancer cells with a fluorescent dye.

-

At 48 hours post-fertilization, anesthetize the zebrafish embryos.

-

Inject a known number of labeled cancer cells into the perivitelline space of each embryo.

-

Transfer the injected embryos to a multi-well plate containing embryo medium.

-

Expose the embryos to various concentrations of the test compound.

-

Incubate the embryos for a defined period (e.g., 48-72 hours).

-

Anesthetize the embryos and image the tumor xenograft and the surrounding vasculature using a fluorescence microscope.

-

Data Analysis: Quantify the extent of new blood vessel growth towards the tumor mass. This can be done by measuring the length or number of sprouting vessels. Compare the angiogenic response in treated versus control groups to determine the anti-angiogenic efficacy of the compound.[15][16][17][18]

Conclusion

The this compound scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The examples highlighted in this guide demonstrate the diverse mechanisms of action and potent activities associated with this structural motif. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating the further exploration and development of novel therapeutics based on the this compound core. The continued investigation into the synthesis and biological evaluation of derivatives of this scaffold is a promising avenue for the discovery of next-generation drugs targeting a range of diseases.

References

- 1. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anti-influenza A Virus Activity of Dendrobine and Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Macrophages enhance Vegfa-driven angiogenesis in an embryonic zebrafish tumour xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The zebrafish/tumor xenograft angiogenesis assay as a tool for screening anti-angiogenic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unito.it [iris.unito.it]

A Historical Perspective on the Synthesis of the Cis-Hydrindane Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane motif, a bicyclo[4.3.0]nonane ring system with a cis-fused junction, is a ubiquitous structural feature in a vast array of biologically active natural products, including steroids, terpenoids, and alkaloids. Its prevalence and therapeutic potential have made the stereoselective construction of this carbocyclic core a long-standing and pivotal challenge in synthetic organic chemistry. This technical guide provides an in-depth historical perspective on the evolution of synthetic strategies to access the this compound framework, detailing key methodologies, their mechanistic underpinnings, and their applications in the synthesis of complex molecules.

Early Strategies: Harnessing Intramolecular Reactions

The initial forays into the synthesis of the hydrindane skeleton relied heavily on intramolecular cyclization reactions, laying the groundwork for more sophisticated methods to come.

The Dawn of Asymmetric Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

A monumental breakthrough in the asymmetric synthesis of cyclic systems, including precursors to cis-hydrindanes, emerged in the early 1970s.[1][2] Independently, research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) discovered that the amino acid L-proline could catalyze the intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to furnish the optically active bicyclic enone, now famously known as the Hajos-Parrish ketone.[1] This reaction was one of the first examples of organocatalysis and provided a crucial building block for steroid synthesis. The cis-fusion of the resulting hydrindane system is a direct consequence of the stereochemistry of the proline catalyst, which directs the formation of the new stereocenter during the C-C bond-forming step.

Key Features of the Hajos-Parrish Reaction:

-

Organocatalysis: Utilizes a small, chiral organic molecule (L-proline) as the catalyst.

-

Asymmetric Induction: Produces a highly enantioenriched product.

-

Tandem Reaction: Involves a Michael addition followed by an intramolecular aldol condensation.

The Rise of Conjugate Additions: The Michael Reaction

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has proven to be a powerful and versatile tool for the construction of the this compound core.[3][4] This strategy often involves an intermolecular Michael addition to form a key intermediate, which then undergoes an intramolecular cyclization to forge the bicyclic system. The stereochemical outcome of the ring fusion is frequently controlled by the facial selectivity of the intramolecular step.

Sequential Inter- and Intramolecular Michael Reactions

A refined approach involves a sequence of two Michael reactions.[3][4] First, an intermolecular conjugate addition is employed to construct a key acyclic precursor. This is followed by an intramolecular Michael addition to close the second ring, thereby forming the this compound skeleton. The diastereoselectivity of the cyclization is often high, driven by the formation of a thermodynamically stable chair-like transition state.

A Modern Approach: The Danheiser Annulation

In 1981, Rick L. Danheiser reported a novel [3+2] annulation strategy for the synthesis of five-membered rings, which has since been adapted for the construction of hydrindane systems.[5][6][7] The Danheiser annulation typically involves the reaction of a cyclic α,β-unsaturated ketone with a trialkylsilylallene in the presence of a Lewis acid.[5][6] This reaction proceeds through a cascade of events initiated by the activation of the enone by the Lewis acid, followed by nucleophilic attack of the allene. A key subsequent step involves a 1,2-silyl shift, which ultimately leads to the formation of the five-membered ring fused to the existing six-membered ring. The cis-stereochemistry of the ring junction is a common outcome of this annulation.

Logical Evolution of Synthetic Strategies

The development of synthetic routes to the this compound core reflects a logical progression from foundational cyclization reactions to more advanced and stereocontrolled methodologies. The early reliance on intramolecular aldol condensations, exemplified by the Hajos-Parrish reaction, established a benchmark for asymmetric synthesis in this area. The subsequent application and refinement of the Michael reaction provided a more modular and versatile approach. The advent of methods like the Danheiser annulation introduced novel bond-forming strategies and further expanded the synthetic chemist's toolkit for accessing this important structural motif.

Caption: Evolution of synthetic strategies for the this compound core.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key synthetic methodologies discussed.

Table 1: Proline-Catalyzed Intramolecular Aldol Condensation (Hajos-Parrish Reaction)

| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | L-Proline (3) | DMF | 20 | >90 | 93.4 | [1] |

| 2-Ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione | L-Proline (3) | DMF | 48 | 85 | >95 | [1] |

Table 2: Sequential Inter- and Intramolecular Michael Additions

| Intermolecular Michael Acceptor | Nucleophile | Intramolecular Cyclization Conditions | Diastereomeric Ratio (cis:trans) | Overall Yield (%) | Reference |

| β-substituted-α-alkoxycarbonyl-cyclopentenone | Cyclic silyl ketene acetal | DBU, CH2Cl2 | >10:1 | 52 (one-pot) | [3] |

Table 3: Danheiser Annulation for this compound Synthesis

| Cyclic Enone | Silylallene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereoselectivity | Reference |

| Substituted Cyclohexenone | 1-Methyl-1-(trimethylsilyl)allene | TiCl4 | -78 | 63 | Single diastereomer | [7] |

Detailed Experimental Protocols

General Procedure for the Proline-Catalyzed Intramolecular Aldol Condensation of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.49 mmol) in anhydrous dimethylformamide (20 mL) is added L-proline (18.9 mg, 0.164 mmol, 3 mol%). The reaction mixture is stirred at room temperature for 20 hours. The solvent is then removed under reduced pressure. The residue is dissolved in chloroform (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired optically active bicyclic enone.

General Procedure for the Danheiser Annulation of a Cyclic Enone

To a stirred solution of the cyclic enone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere is added titanium tetrachloride (1.1 mmol, 1.1 equiv) dropwise. After stirring for 15 minutes, a solution of the trialkylsilylallene (1.2 mmol, 1.2 equiv) in dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, and then quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the this compound derivative.

General Procedure for Sequential Inter- and Intramolecular Michael Additions

Intermolecular Michael Addition: To a solution of a β-substituted-α-alkoxycarbonyl-cyclopentenone (1.0 mmol) and a cyclic silyl ketene acetal (1.2 mmol) in a suitable solvent such as dichloromethane at -78°C is added a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%). The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

Intramolecular Michael Cyclization: The crude product from the intermolecular Michael addition is dissolved in a suitable solvent such as dichloromethane. A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv), is added, and the reaction is stirred at room temperature until the cyclization is complete. The reaction mixture is then washed with dilute acid and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford the cis-hydrindanone.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways and experimental workflows for the key synthetic strategies discussed.

Caption: Mechanism of the Hajos-Parrish reaction.

Caption: Workflow for sequential Michael additions.

Caption: Mechanism of the Danheiser annulation.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]